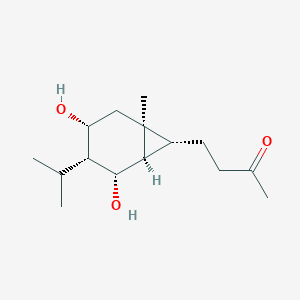
4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxiranylmethoxy)benzeneacetic acid ethyl ester is an organic compound with the molecular formula C13H16O4. It is a derivative of benzeneacetic acid, featuring an oxirane (epoxide) ring attached to a methoxy group on the benzene ring. This compound is used primarily in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiranylmethoxy)benzeneacetic acid ethyl ester typically involves the reaction of 4-hydroxybenzeneacetic acid with epichlorohydrin in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dichloromethane or ethyl acetate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for 4-(Oxiranylmethoxy)benzeneacetic acid ethyl ester are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxiranylmethoxy)benzeneacetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of diols or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted benzeneacetic acid derivatives
Wissenschaftliche Forschungsanwendungen
4-(Oxiranylmethoxy)benzeneacetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Oxiranylmethoxy)benzeneacetic acid ethyl ester involves its interaction with biological molecules. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the modification of genetic material, which is of interest in both therapeutic and toxicological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzeneacetic acid, (4-methoxyphenyl)methyl ester
- Benzeneacetic acid, α-hydroxy-4-methoxy-, methyl ester
- 4-Oxiranylmethoxy-benzoic acid methyl ester
Uniqueness
4-(Oxiranylmethoxy)benzeneacetic acid ethyl ester is unique due to the presence of the epoxide ring, which imparts distinct reactivity compared to other benzeneacetic acid derivatives. This makes it a valuable compound for studying epoxide chemistry and its applications in various fields.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-15-13(14)7-10-3-5-11(6-4-10)16-8-12-9-17-12/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHLDJPUZBXUSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OCC2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536888 |
Source


|
| Record name | Ethyl {4-[(oxiran-2-yl)methoxy]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76805-25-9 |
Source


|
| Record name | Ethyl {4-[(oxiran-2-yl)methoxy]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

![N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B27343.png)


![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)





